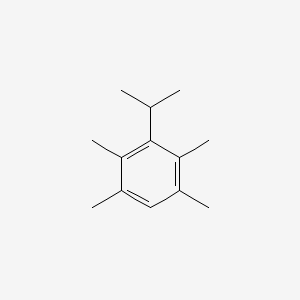
(2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate: is an organic compound with a specific stereochemistry, characterized by the presence of a methoxycarbonyl group and a dimethylbutanoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are valuable in asymmetric synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development.
Medicine: In medicine, this compound derivatives may serve as intermediates in the synthesis of pharmaceutical compounds. Their potential therapeutic properties are explored in various medicinal chemistry studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
(2S)-3-(Methoxycarbonyl)-2-oxiranecarboxylic acid: This compound shares the methoxycarbonyl group but has an oxirane ring instead of the dimethylbutanoate structure.
(1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: This compound has a cyclohexane ring and a similar methoxycarbonyl group.
Uniqueness: (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate is unique due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a dimethylbutanoate structure. This combination of features makes it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
192882-15-8 |
|---|---|
Molecular Formula |
C8H13O4- |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
(2S)-2-methoxycarbonyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)5(6(9)10)7(11)12-4/h5H,1-4H3,(H,9,10)/p-1/t5-/m0/s1 |
InChI Key |
XBWHOMGWRUJNPO-YFKPBYRVSA-M |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)[O-])C(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)







![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)

